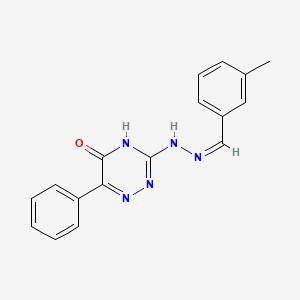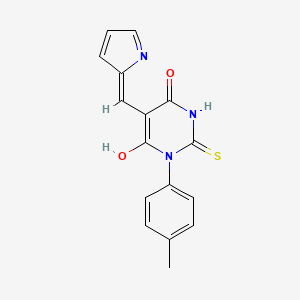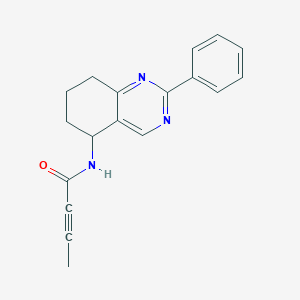
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, making it useful for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. It has also been found to modulate the immune system, potentially through its effects on cytokine production.
Biochemical and Physiological Effects
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone has several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including topoisomerase II and DNA polymerase. It has also been found to modulate the immune system, potentially through its effects on cytokine production. Additionally, it has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone in lab experiments is its potential as an anti-cancer agent. It has been found to induce apoptosis in cancer cells, making it useful for studying cancer biology. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Direcciones Futuras
There are several future directions for research on 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone. One direction is to further study its potential as an anti-cancer agent. It may be useful to investigate its effects on different types of cancer cells and to determine the optimal dosage and potential side effects of this compound. Another direction is to study its effects on the immune system in more detail. It may be useful to investigate its effects on different immune cell types and to determine the mechanisms underlying its effects on cytokine production. Additionally, it may be useful to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders.
Métodos De Síntesis
The synthesis of 6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone involves the reaction of 4-methoxybenzyl bromide with 2-(methylthio)acetophenone in the presence of a base, followed by the reaction of the resulting intermediate with cyanoacetic acid. The final product is obtained through a cyclization reaction.
Aplicaciones Científicas De Investigación
6-hydroxy-5-(4-methoxybenzyl)-2-(methylthio)-3-phenyl-4(3H)-pyrimidinone has been studied for its potential use in scientific research. This compound has been found to have several biochemical and physiological effects, making it useful for studying various biological processes. It has been studied for its potential use as an anti-cancer agent, as well as for its effects on the immune system.
Propiedades
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)methyl]-2-methylsulfanyl-3-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-24-15-10-8-13(9-11-15)12-16-17(22)20-19(25-2)21(18(16)23)14-6-4-3-5-7-14/h3-11,22H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDRTBUTKDYAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N(C2=O)C3=CC=CC=C3)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1-methylpropyl]aniline](/img/structure/B5970656.png)

![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)

amino]-4-oxobutanoate](/img/structure/B5970685.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5970690.png)

![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5970713.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)
